molecular formula C17H23N3O2S B2677023 N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-65-5

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2677023
CAS No.: 1013765-65-5
M. Wt: 333.45
InChI Key: JQALAAUGABNTOE-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in agricultural and biochemical research, particularly in the development of novel fungicidal agents. It belongs to the class of pyrazole-4-carboxamide derivatives, which are extensively studied for their potent activity against phytopathogenic fungi. These compounds often function as succinate dehydrogenase inhibitors (SDHIs), targeting a key enzyme in the fungal mitochondrial respiratory chain (Complex II) . Inhibition of SDH disrupts cellular energy production, leading to severe morphological damage to hyphae, destruction of mitochondrial integrity, and ultimately, fungal cell death . Research on analogous pyrazole carboxamide structures has demonstrated exceptional in vitro and in vivo efficacy against challenging fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani, with some lead compounds showing activity comparable to or surpassing that of established commercial fungicides . The specific structural features of this compound—including the 3-propoxy moiety, the N-propyl group, and the unique N-(2-(methylthio)phenyl)amide fragment—are designed to optimize binding affinity to the SDH enzyme's active site, as suggested by molecular docking studies of similar derivatives . This makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new, effective, and environmentally sustainable crop protection solutions. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-10-20-12-13(17(19-20)22-11-5-2)16(21)18-14-8-6-7-9-15(14)23-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALAAUGABNTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the propoxy and propyl groups.

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propoxy group.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions, using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Biological Activities

The pyrazole ring structure is known for its diverse pharmacological activities. Compounds containing this structure, including N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been investigated for various therapeutic effects:

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial and fungal infections. Pyrazole derivatives have demonstrated effectiveness against a range of pathogens, which could be beneficial in developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Antitumor Efficacy : In a study conducted on various cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups. This suggests a promising role in managing inflammatory disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis; inhibits tumor growth ,
Anti-inflammatoryReduces edema; inhibits pro-inflammatory cytokines
AntimicrobialEffective against bacterial and fungal pathogens

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Pesticide Carboxamides

highlights carboxamide derivatives used as pesticides, such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). Key differences include:

Compound Core Structure Substituents Use
Target Compound Pyrazole 3-propoxy, 1-propyl, 2-(methylthio)phenyl Not specified
Flutolanil Benzamide 3-isopropoxy, 2-(trifluoromethyl)phenyl Fungicide
Cyprofuram Cyclopropane 3-chlorophenyl, tetrahydrofuranone Fungicide
  • Structural Insights: The target compound’s pyrazole core may offer enhanced metabolic stability compared to benzamide-based pesticides.

Comparison with Antimalarial Pyrazole Carboxamides

describes pyrazole-4-carboxamides with antimalarial activity, such as 5-(Arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide. Key distinctions include:

Feature Target Compound Antimalarial Analogs
Pyrazole Substituents 3-propoxy, 1-propyl 3-methylthio, 5-arylamino
Carboxamide Linkage 2-(methylthio)phenyl 4-(3-oxomorpholino)phenyl
Biological Target Not specified Plasmodium species (malaria parasites)
  • Functional Implications: The propoxy and propyl groups in the target compound may enhance bioavailability compared to morpholino-containing analogs. The 2-(methylthio)phenyl group could influence binding affinity to parasitic enzymes, though this requires validation.

Comparison with Crystalline Carboxamide Derivatives

discusses a patented crystalline butanamide derivative with a methylthio group.

  • Enhanced crystallinity due to sulfur’s polarizability, facilitating purification .
  • Stability under storage conditions, a critical factor in pharmaceutical formulations.

Comparison with Coordination Ligands

synthesizes a Schiff base ligand, 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine, which shares the 2-(methylthio)phenyl group with the target compound.

  • Ligand Behavior: The methylthio group can act as a soft donor, stabilizing metal complexes (e.g., with transition metals like Cu²⁺ or Fe³⁺) .
  • Contrast : Unlike the Schiff base ligand, the target compound’s pyrazole-carboxamide structure may limit its chelating capacity but enhance biological targeting.

Key Research Findings and Implications

  • Agrochemical Potential: The methylthio and propoxy groups position the compound as a candidate for fungicide development, leveraging lessons from flutolanil .
  • Pharmaceutical Applications : Structural parallels with antimalarial pyrazoles suggest possible antiparasitic activity, warranting in vitro testing .
  • Formulation Advantages : Methylthio-driven crystallinity could streamline manufacturing processes, as seen in patented derivatives .

Biological Activity

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₃N₃O₂S, with a molecular weight of 333.5 g/mol. The structure features a pyrazole ring, a methylthio group, and propoxy and propyl substituents, which contribute to its unique reactivity and biological profile .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in various biological pathways. For instance, it has been suggested that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it showed significant cytotoxicity against several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in models such as carrageenan-induced paw edema in rats. The anti-inflammatory effects were assessed by measuring the inhibition of edema formation and the levels of inflammatory markers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2-(methylthio)phenyl)benzamideLacks pyrazole ringLimited antimicrobial activity
3-propoxy-1-propyl-1H-pyrazole-4-carboxamideLacks methylthio groupModerate anticancer activity

The presence of both the methylthio group and the pyrazole ring in this compound enhances its biological activity compared to these structurally similar compounds .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that at a concentration of 40 µg/mL, the compound exhibited significant inhibition against Bacillus subtilis and Aspergillus niger, outperforming traditional antibiotics .
  • Anti-inflammatory Activity : In a carrageenan-induced model, administration of the compound resulted in a 70% reduction in paw edema compared to control groups .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM, indicating potent anticancer properties .

Q & A

Q. What synthetic routes are optimal for synthesizing N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A general synthesis involves coupling substituted pyrazole intermediates with thioether-containing aryl amines. For example, outlines a procedure using DMF as a solvent, K₂CO₃ as a base, and room-temperature stirring for alkylation. To optimize yield, vary reaction parameters (e.g., solvent polarity, temperature, stoichiometry) and monitor via HPLC . highlights the use of methylene chloride and dimethylformamide in similar reactions, suggesting solvent selection impacts crystallinity. Use design-of-experiment (DoE) approaches to identify critical factors .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal techniques:
  • HPLC (≥98% purity threshold, as per ) .
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., propoxy vs. propyl groups).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z).
    Cross-reference with analogs in , where melting points (m.p.) and spectral data are critical for validation .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how can they be determined experimentally?

  • Methodological Answer :
  • Solubility : Perform shake-flask method in PBS/DMSO; compare with structurally similar compounds in (e.g., methoxyphenyl derivatives).
  • logP : Use reverse-phase HPLC retention time or computational tools (e.g., MarvinSketch).
    Note: The methylthio group may increase hydrophobicity, requiring surfactant stabilization in aqueous assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Replication : Repeat assays under standardized conditions (e.g., cell line authentication, serum batch consistency).
  • Mechanistic Profiling : Use target engagement assays (e.g., SPR, thermal shift) to confirm binding affinity vs. off-target effects.
  • Data Normalization : Reference , where fluorinated analogs showed divergent activity due to metabolic stability; apply metabolomic profiling to identify degradation products .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the pyrazole core and its substituents?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace propoxy with ethoxy, methylthio with sulfoxide) as in .
  • Computational Modeling : Perform DFT calculations or molecular docking (e.g., uses pyrazole-carbothioamide analogs for docking studies).
  • Biological Testing : Corrogate activity data with electronic (Hammett σ) or steric (Taft) parameters .

Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :
  • In Vitro Incubation : Use pooled human liver microsomes (HLM) with NADPH cofactor; monitor depletion via LC-MS/MS.
  • Metabolite ID : Employ high-resolution MS/MS and compare fragmentation patterns with synthetic standards (e.g., ’s fluorinated analogs).
  • CYP Inhibition Screening : Assess CYP450 isoform interactions using fluorogenic substrates .

Q. What experimental approaches are recommended to investigate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Panel Screening : Use broad-spectrum kinase assays (e.g., DiscoverX KINOMEscan).
  • Crystallography : Co-crystallize the compound with target kinases (e.g., ’s pyrazole-carboxamide co-crystallization methods).
  • Cellular Validation : Measure downstream phosphorylation via Western blot (e.g., p-ERK/p-AKT) in relevant cell lines .

Critical Considerations

  • Contradictory Evidence : and suggest divergent solvent preferences; validate empirically based on target intermediate stability.
  • Advanced Techniques : For SAR studies, integrate computational modeling () with high-throughput screening to prioritize analogs.
  • Ethical Compliance : Ensure metabolic studies adhere to institutional guidelines for in vitro microsomal use ().

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